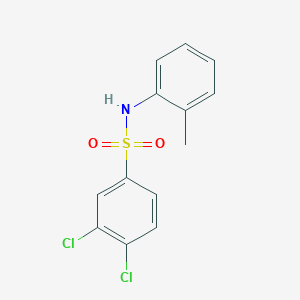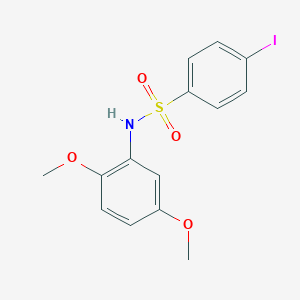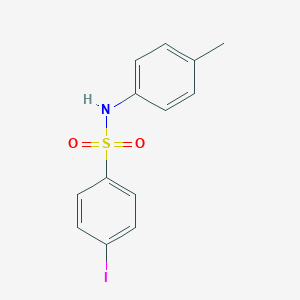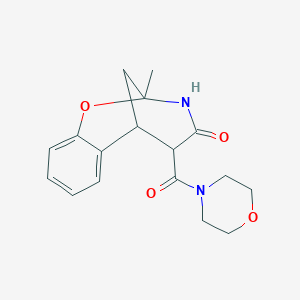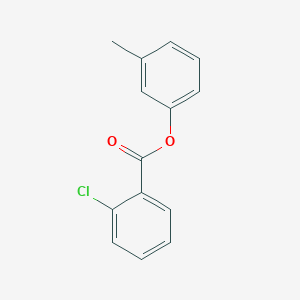![molecular formula C16H20O4 B285973 1-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid](/img/structure/B285973.png)
1-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid, also known as MK-886, is a potent and selective inhibitor of 5-lipoxygenase-activating protein (FLAP). It was first synthesized in 1991 by Merck & Co. and has since been extensively studied for its potential therapeutic applications.
Mechanism of Action
1-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid selectively inhibits FLAP, which is a protein that is involved in the biosynthesis of leukotrienes. Leukotrienes are inflammatory mediators that are involved in various diseases, such as asthma, arthritis, and atherosclerosis. By inhibiting FLAP, 1-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid prevents the production of leukotrienes and thus reduces inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid have been extensively studied. In animal studies, 1-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid has been shown to reduce inflammation and inhibit tumor growth. It has also been shown to reduce atherosclerosis in animal models. In vitro studies have shown that 1-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid inhibits the production of leukotrienes and reduces the expression of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid in lab experiments is that it is a selective inhibitor of FLAP, which allows for the specific inhibition of leukotriene production. However, one limitation is that 1-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid has a relatively low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of 1-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid. One potential application is in the treatment of atherosclerosis, as it has been shown to reduce plaque formation in animal models. Additionally, 1-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid may have potential as an anti-cancer agent, as it has been shown to inhibit tumor growth in various cancer cell lines. Further research is needed to fully understand the potential therapeutic applications of 1-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid.
Synthesis Methods
The synthesis of 1-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid involves several steps, starting from commercially available starting materials. The first step involves the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate to form 1-(4-methoxyphenyl)-2-butanone. This intermediate is then reacted with cyclohexanecarboxylic acid in the presence of a base to form the desired product, 1-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid. The overall yield of this synthesis method is around 20%.
Scientific Research Applications
1-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the production of leukotrienes, which are involved in inflammation and asthma. It has also been shown to have anti-tumor activity in various cancer cell lines. Additionally, 1-[2-(4-Methoxyphenyl)-2-oxoethyl]cyclohexanecarboxylic acid has been investigated for its potential use in the treatment of cardiovascular diseases, such as atherosclerosis.
properties
Molecular Formula |
C16H20O4 |
|---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
1-[2-(4-methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C16H20O4/c1-20-13-7-5-12(6-8-13)14(17)11-16(15(18)19)9-3-2-4-10-16/h5-8H,2-4,9-11H2,1H3,(H,18,19) |
InChI Key |
VYZUGDGQJPXEGN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)CC2(CCCCC2)C(=O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CC2(CCCCC2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[2-(Allyloxy)benzylidene]-3-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285891.png)
![5-{[5-(2-Chlorophenyl)-2-furyl]methylene}-3-(1-piperidinylmethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B285895.png)
![1-[5-(2-Chlorophenyl)-2-furyl]-3-[5-(4-methylphenyl)-2-furyl]-2-propen-1-one](/img/structure/B285896.png)
![3-{[4-(3-Chloro-4-methylphenyl)-1-piperazinyl]methyl}-5-(2-fluorobenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B285898.png)
![5-(2-Furylmethylene)-3-{[4-(4-methylphenyl)-1-piperazinyl]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B285899.png)
![3-[5-(4-Bromophenyl)-2-furyl]-1-[5-(3-chlorophenyl)-2-furyl]-2-propen-1-one](/img/structure/B285900.png)
![6-(4-Bromophenyl)-2-(3-chlorobenzyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B285901.png)

![3-[3-(4-Fluorophenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B285903.png)
